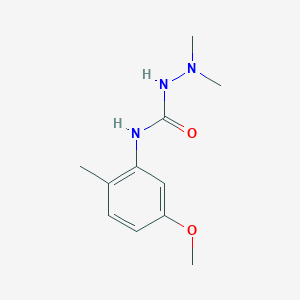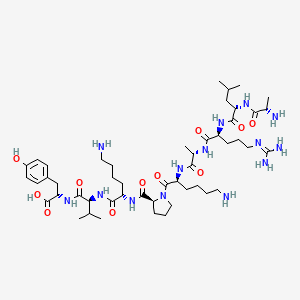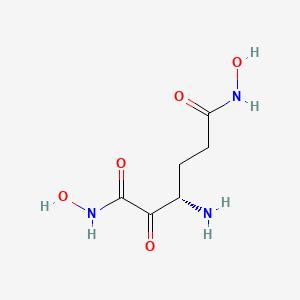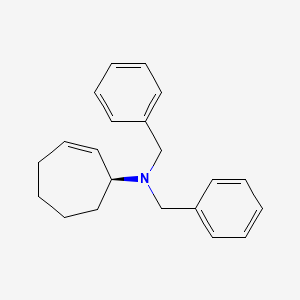![molecular formula C17H16N2OS B12541776 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- CAS No. 677343-20-3](/img/structure/B12541776.png)
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a 4-[(4-methoxyphenyl)thio]phenylmethyl group. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, influencing their activity. The specific pathways involved depend on the biological context and the particular application being studied .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- can be compared with other imidazole derivatives, such as:
- 1H-4-Methylimidazole
- 1H-2-Methylimidazole
- 1H-5-Methylimidazole
These compounds share the imidazole core but differ in their substituents, which can significantly influence their chemical properties and applications. The unique substitution pattern of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- imparts specific characteristics that make it suitable for particular applications .
Propriétés
Numéro CAS |
677343-20-3 |
|---|---|
Formule moléculaire |
C17H16N2OS |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]-1H-imidazole |
InChI |
InChI=1S/C17H16N2OS/c1-20-15-4-8-17(9-5-15)21-16-6-2-13(3-7-16)10-14-11-18-12-19-14/h2-9,11-12H,10H2,1H3,(H,18,19) |
Clé InChI |
RIKSEBFEVCCFNA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)

![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)








